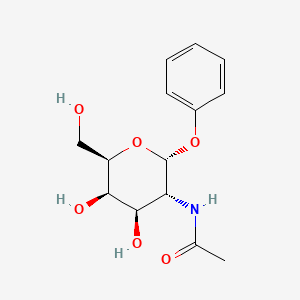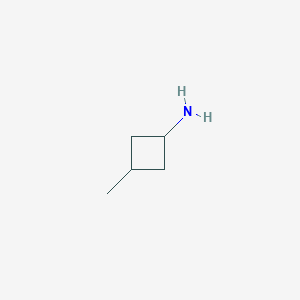![molecular formula C18H20N6OS B1359874 2-[(5-{[(3-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide CAS No. 1071296-49-5](/img/structure/B1359874.png)
2-[(5-{[(3-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[(5-{[(3-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide” is a complex organic compound . It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. These compounds are present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds like this compound often involves the use of 3-amino-1,2,4-triazole . This compound can act as an effective mono- or bi-nucleophile in controlled multidirectional reactions that lead to the synthesis of a variety of heterocycles .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It contains a 1,2,4-triazole ring, a phenyl ring, and an acetohydrazide group .Chemical Reactions Analysis
1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors . They have been introduced as antimicrobial agents and various medicines .Scientific Research Applications
Antimicrobial Activities
1,2,4-triazoles and their derivatives have been synthesized and evaluated for antimicrobial activities. Specifically, compounds like 2-[(4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide have shown varied levels of antimicrobial efficacy. For instance, Bayrak et al. (2009) found that such compounds exhibited good or moderate antimicrobial activity, indicating their potential in developing new antimicrobial agents (Bayrak et al., 2009).
Antioxidant Properties
Šermukšnytė et al. (2022) reported the synthesis of a compound similar to 2-[(5-{[(3-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide with enhanced antioxidant abilities compared to traditional antioxidants like butylated hydroxytoluene. This suggests the potential use of such compounds in antioxidant applications (Šermukšnytė et al., 2022).
Cancer Research
In the field of cancer research, derivatives of 1,2,4-triazol-3-ylthioacetohydrazide have shown promise. For example, Šermukšnytė et al. (2022) identified compounds that were particularly cytotoxic against melanoma cell lines, suggesting a potential role in cancer treatment, especially in targeted therapies for specific cancer types (Šermukšnytė et al., 2022).
Synthesis and Physico-Chemical Studies
The synthesis and exploration of the physico-chemical properties of 1,2,4-triazole derivatives like 2-((4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazides have been a significant area of study. Safonov (2018) synthesized a series of such derivatives, providing foundational knowledge about their properties and potential applications in various fields of chemistry and pharmacology (Safonov, 2018).
Future Directions
The 1,2,4-triazole-containing scaffolds, like the one in this compound, have attracted significant attention due to their widespread potential pharmaceutical activity . Future research could focus on finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazoles, have been reported to possess a wide range of biological activities . They are known to interact with various enzymes and receptors, playing a significant role in numerous biochemical processes.
Mode of Action
The exact mode of action of this compound is currently unknown. Based on the structure and known activities of similar compounds, it can be hypothesized that it may interact with its targets through hydrogen bonding, electrostatic interactions, and hydrophobic interactions .
Biochemical Pathways
Given the broad spectrum of activities associated with similar compounds, it is likely that multiple pathways could be affected .
Pharmacokinetics
The molecular weight of the compound is 38248 , which is within the optimal range for oral bioavailability
Result of Action
Compounds with similar structures have been reported to exhibit a wide range of biological activities, including anti-fungal, anticancer, antiviral, anti-bacterial, anti-inflammatory, anti-tubercular, antiproliferative, anti-alzheimer, antidepressant, antioxidant, anti-malarial, anti-leishmanial, antagonistic, antiulcer, anti-convulsant, and hypoglycaemic activities .
Properties
IUPAC Name |
2-[[5-[(3-methylanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6OS/c1-13-6-5-7-14(10-13)20-11-16-22-23-18(26-12-17(25)21-19)24(16)15-8-3-2-4-9-15/h2-10,20H,11-12,19H2,1H3,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRUUTHUIRRVHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














